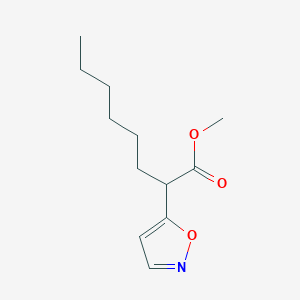![molecular formula C18H21NO4S B2993949 3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 861207-56-9](/img/structure/B2993949.png)
3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, also known as GW 501516, is a synthetic drug that was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance endurance and performance. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) due to its potential health risks and unfair advantages.
Aplicaciones Científicas De Investigación
GABA B Receptor Antagonists
- A study describes the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds as potential GABA B receptor antagonists. These compounds, including the chlorinated acids, were found to be weak specific antagonists of GABA at the GABAB receptor, with varying strengths (Abbenante, Hughes, & Prager, 1997).
Synthetic Routes for Derivatives
- Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives highlighted several strategies for imination of key sulfoxide compounds. These derivatives exhibited interesting conformational properties in solution, indicating potential applications in material science (Tye & Skinner, 2002).
Functionalized Polysulfone for Fuel Cells
- A novel functionalized polysulfone with high local density of sulfonic acid groups was synthesized for application in proton exchange membrane fuel cells. The study found improved proton conductivity and overall performance, suggesting its potential in energy-related applications (Ting et al., 2020).
Enantioselective Syntheses in Pharmacology
- Enantioselective syntheses of certain non-steroidal anti-inflammatory drugs (NSAIDs) were achieved, highlighting the role of stereochemistry in pharmaceutical applications (Hamon, Massy-Westropp, & Newton, 1995).
Antimicrobial Heterocyclic Compounds
- The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for potential use as antimicrobial agents was explored, revealing several compounds with promising results (Darwish et al., 2014).
Renewable Building Block for Materials Science
- Phloretic acid, a naturally occurring phenolic compound, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential in materials science applications (Trejo-Machin et al., 2017).
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-3-(4-propan-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)14-8-10-15(11-9-14)17(12-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h3-11,13,17,19H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMSMRLMDHRZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)


![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)
![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)



![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)
